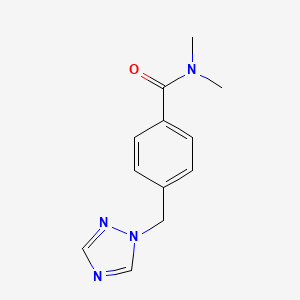
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic stimulant drug belonging to the cathinone class. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as α-PVP and MDPV. 4-MeO-α-PVP has gained popularity in recent years due to its potent psychostimulant effects, which have led to its recreational use. However, its potential for abuse and addiction has raised concerns among researchers and policymakers.
作用機序
The mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves its interaction with the dopamine transporter, which leads to increased levels of dopamine in the brain. This results in the stimulation of the central nervous system and the production of euphoria, increased energy, and heightened alertness. The exact mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over time. Prolonged use of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP can lead to addiction, psychosis, and other mental health problems.
実験室実験の利点と制限
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has several advantages and limitations for use in laboratory experiments. Its potency and selectivity make it an ideal tool for studying the dopamine transporter and its role in addiction and other neurological disorders. However, its potential for abuse and addiction means that it must be used with caution and under controlled conditions.
将来の方向性
Future research on 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP should focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. It should also investigate its potential for abuse and addiction and develop strategies for harm reduction and treatment. Further studies should also explore its mechanism of action and its effects on other neurotransmitter systems in the brain.
合成法
The synthesis of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves several steps, including the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with 4-methoxypiperidine to form the final product, 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone. The synthesis of this compound requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.
科学的研究の応用
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has been the subject of several scientific studies investigating its pharmacological properties and potential therapeutic uses. One study found that it has a high affinity for the dopamine transporter and acts as a potent dopamine reuptake inhibitor, leading to its stimulant effects. Another study found that it has a lower affinity for the serotonin transporter and norepinephrine transporter, indicating that its effects are primarily dopaminergic.
特性
IUPAC Name |
1-benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-11-6-8-16(9-7-11)15(17)13-10-19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPOIDAVLCFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)



![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)



![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)

![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)
